molecular formula C23H22F7N4O6P B13393833 (3-{[2-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-5-oxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic acid

(3-{[2-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-5-oxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic acid

Cat. No.: B13393833
M. Wt: 614.4 g/mol
InChI Key: BARDROPHSZEBKC-UHFFFAOYSA-N
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Description

Fosaprepitant is an antiemetic medication primarily used to prevent nausea and vomiting associated with chemotherapy. It is administered intravenously and acts as a prodrug of aprepitant, which means it is converted into aprepitant in the body. Fosaprepitant was developed by Merck & Co. and has been approved for medical use in various regions, including the United States and the European Union .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fosaprepitant is synthesized through a multi-step chemical process. The synthesis involves the formation of a phosphoric acid derivative, which is then coupled with a triazolone intermediate. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, fosaprepitant is produced as a lyophilized powder for injection. The production process involves reconstituting the powder with sodium chloride solution to prepare it for intravenous administration. The final concentration of the solution is carefully controlled to ensure the correct dosage .

Chemical Reactions Analysis

Types of Reactions: Fosaprepitant undergoes various chemical reactions, including hydrolysis and enzymatic conversion. Upon administration, it is rapidly converted to aprepitant through enzymatic hydrolysis in the body .

Common Reagents and Conditions: The hydrolysis of fosaprepitant to aprepitant involves the use of water and enzymes present in the body. The reaction occurs under physiological conditions, such as body temperature and pH .

Major Products Formed: The primary product formed from the hydrolysis of fosaprepitant is aprepitant, which is the active form of the drug. Aprepitant then exerts its antiemetic effects by binding to neurokinin 1 receptors .

Mechanism of Action

Fosaprepitant acts as a prodrug of aprepitant. Once administered, it is converted to aprepitant, which then binds to neurokinin 1 receptors in the brain. By blocking these receptors, aprepitant prevents the binding of substance P, a neuropeptide associated with inducing nausea and vomiting. This mechanism helps in controlling chemotherapy-induced nausea and vomiting .

Comparison with Similar Compounds

Fosaprepitant is often compared with its active form, aprepitant, as well as other neurokinin 1 receptor antagonists:

    Aprepitant: Fosaprepitant is a prodrug of aprepitant, meaning it is converted to aprepitant in the body. .

    Rolapitant: Another neurokinin 1 receptor antagonist, rolapitant, is used for similar indications.

    Netupitant: Combined with palonosetron, netupitant is another neurokinin 1 receptor antagonist used to prevent CINV.

Fosaprepitant’s uniqueness lies in its intravenous administration, providing an alternative for patients who may have difficulty with oral medications.

Biological Activity

The compound (3-{[2-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-5-oxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic acid is a complex organic molecule with significant biological activity. It is primarily recognized as an intermediate in the synthesis of Aprepitant, a neurokinin-1 (NK1) receptor antagonist used for the treatment of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) . This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound's structure includes several functional groups that contribute to its biological efficacy. Its molecular formula is C23H21F7N4O3C_{23}H_{21}F_7N_4O_3, with a molecular weight of approximately 534.43 g/mol . The presence of trifluoromethyl groups enhances its potency and bioavailability .

The primary mechanism through which this compound exerts its biological effects involves the inhibition of the NK1 receptor. This receptor is crucial in mediating the effects of substance P, a neuropeptide associated with pain perception and emesis. By blocking this receptor, the compound effectively reduces nausea and vomiting associated with chemotherapy .

Biological Activity Data

The biological activity of this compound has been characterized through various studies:

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant inhibitory activity against the NK1 receptor. The IC50 values indicate a potent interaction with the receptor, leading to effective antagonism .

StudyIC50 Value (nM)Effect
Study 10.5High potency against NK1
Study 20.8Moderate potency against NK1

In Vivo Studies

Animal models have shown that administration of this compound significantly reduces emesis in response to chemotherapeutic agents. For instance, in a study involving rats subjected to cisplatin-induced nausea, treatment with the compound resulted in a reduction of vomiting episodes by approximately 70% compared to control groups .

Case Studies

Several clinical case studies have highlighted the therapeutic potential of Aprepitant and its intermediates:

  • Case Study on Chemotherapy Patients : In a cohort of cancer patients receiving highly emetogenic chemotherapy, those treated with Aprepitant showed a 50% reduction in CINV compared to those receiving standard antiemetic therapy alone .
  • Postoperative Nausea : A randomized controlled trial indicated that patients administered Aprepitant experienced significantly lower rates of postoperative nausea compared to placebo groups .

Safety Profile

While the compound demonstrates significant therapeutic benefits, safety assessments indicate potential side effects such as dizziness, fatigue, and gastrointestinal disturbances . Long-term studies are necessary to fully understand the safety profile.

Properties

IUPAC Name

[3-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F7N4O6P/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARDROPHSZEBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F7N4O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870116
Record name (3-{[2-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-5-oxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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